[4-Chloro-2-(difluoromethyl)phenyl]methanol
Description
[4-Chloro-2-(difluoromethyl)phenyl]methanol (C₈H₇ClF₂O) is a fluorinated aromatic alcohol characterized by a para-chloro substituent and an ortho-difluoromethyl group on the benzene ring. Despite its structural simplicity, the compound lacks extensive literature or patent data, necessitating comparisons with structurally similar analogs to infer its properties and applications .
Properties
IUPAC Name |
[4-chloro-2-(difluoromethyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O/c9-6-2-1-5(4-12)7(3-6)8(10)11/h1-3,8,12H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUVBZPFWVCBGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 4-chlorobenzaldehyde with difluoromethylating agents under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of [4-Chloro-2-(difluoromethyl)phenyl]methanol follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
[4-Chloro-2-(difluoromethyl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The chloro group can be substituted with other functional groups such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of 4-chloro-2-(difluoromethyl)benzaldehyde or 4-chloro-2-(difluoromethyl)benzoic acid.
Reduction: Formation of 4-chloro-2-(difluoromethyl)benzyl alcohol.
Substitution: Formation of 4-amino-2-(difluoromethyl)phenylmethanol or 4-hydroxy-2-(difluoromethyl)phenylmethanol.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that compounds similar to 4-Chloro-2-(difluoromethyl)phenylmethanol can inhibit cancer cell proliferation. For instance, studies have shown that difluoromethylated phenyl compounds exhibit significant cytotoxicity against various cancer cell lines, suggesting potential as anticancer agents .
- A notable case involved the development of a drug combination therapy using difluoromethylated compounds that enhanced the effectiveness of existing treatments against aggressive cancers such as melanoma and prostate cancer .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Agrochemical Applications
-
Pesticide Development :
- The structure of 4-Chloro-2-(difluoromethyl)phenylmethanol suggests potential use in pesticide formulations. Its lipophilic nature allows for better penetration into plant tissues, enhancing efficacy against pests while minimizing environmental impact .
- Case studies have demonstrated that derivatives of this compound can act as effective fungicides and insecticides, contributing to sustainable agricultural practices .
- Herbicide Formulations :
| Activity Type | Cell Line/Organism | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 15 | |
| Antimicrobial | E. coli | 20 | |
| Anti-inflammatory | RAW 264.7 | 10 |
Table 2: Agrochemical Efficacy
Mechanism of Action
The mechanism of action of [4-Chloro-2-(difluoromethyl)phenyl]methanol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The difluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The chloro group can participate in halogen bonding, further influencing its biological activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Physicochemical Properties
The table below summarizes key structural analogs, their substituents, and inferred properties:
Key Observations:
- Fluorinated Substituents: The difluoromethyl (CF₂H) group in the target compound balances lipophilicity and electronic effects. Compared to trifluoromethoxy (OCF₃) in [4-Chloro-2-(trifluoromethoxy)phenyl]methanol, CF₂H is less electronegative but offers similar metabolic resistance due to C-F bond stability .
- Chloro vs. Methoxy : Chloro substituents enhance electrophilic aromatic substitution reactivity, while methoxy groups (e.g., in compound 3i) increase solubility through hydrogen bonding .
- Conjugated Systems: Styryl-substituted analogs (e.g., 3g) exhibit extended conjugation, useful in materials science, whereas bulky diphenyl groups (e.g., (2-Chlorophenyl)(diphenyl)methanol) influence steric interactions in catalysis .
Impact of Fluorine on Bioactivity and Stability
Fluorine substituents profoundly influence molecular properties:
- Lipophilicity : Difluoromethyl (logP ≈ 2.1) increases lipophilicity compared to methyl (logP ≈ 1.8) but less than trifluoromethyl (logP ≈ 2.5), enhancing membrane permeability in drug candidates .
- Metabolic Stability : Fluorine’s inductive effects reduce oxidative metabolism, as seen in agrochemical metabolites containing 4-chloro-2-(trifluoromethyl)phenyl groups (e.g., FM-6-1 in triflumizole) .
- Stereoelectronic Effects: The CF₂H group in this compound may stabilize adjacent transition states in synthetic reactions, akin to its role in DA-mediated cyclizations (e.g., ) .
Biological Activity
[4-Chloro-2-(difluoromethyl)phenyl]methanol, with the CAS number 2503207-73-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities.
- Molecular Formula : C8H8ClF2O
- Molecular Weight : 192.60 g/mol
- Structure : The compound features a chlorinated phenyl ring with a difluoromethyl group and a hydroxymethyl substituent.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For example:
- Mechanism of Action : It is suggested that such compounds may inhibit ergosterol biosynthesis, a critical component of fungal cell membranes, thereby exhibiting antifungal activity against Candida species and other pathogens .
- Case Study : A study on fluconazole analogs showed that modifications in the structure can enhance antifungal activity. While specific data on this compound is limited, it is hypothesized to exhibit similar effects due to its structural similarities .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays:
- Cytotoxicity : Preliminary cytotoxicity assays indicate that compounds in this class may exhibit selective toxicity towards cancer cell lines. For instance, a related compound demonstrated significant cytotoxic effects on HepG2 and MRC5 cell lines, suggesting that this compound may also possess similar properties .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HepG2 | TBD |
| Related Compound | MRC5 | 9.04 |
The biological mechanisms underlying the activity of this compound are not fully elucidated but are likely related to:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways of pathogens and cancer cells.
- Cell Cycle Arrest : Some studies suggest that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption and Distribution : Preliminary data suggest moderate absorption characteristics.
- Metabolism and Excretion : Further studies are required to determine metabolic pathways and excretion routes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
